molecular formula C19H17N3OS B2949576 (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone CAS No. 1172450-67-7

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone

Cat. No.: B2949576
CAS No.: 1172450-67-7
M. Wt: 335.43
InChI Key: GJEBOKBUIQJVLV-UHFFFAOYSA-N
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Description

The compound "(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone" is a complex organic molecule that belongs to the class of isoquinolines and thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone typically involves multi-step organic reactions. Initial steps often include the preparation of key intermediates such as isoquinolines and thiazoles, followed by their coupling under specific reaction conditions to form the final product. The reaction conditions may involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This often involves optimizing the synthetic routes to minimize the number of steps, using more efficient catalysts, and employing continuous flow reactors to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Conversion into oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Conversion into reduced forms using agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions at specific positions on the isoquinoline or thiazole rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, in acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride in solvents such as ethanol or ether.

  • Substitution: : Halogenating agents, nucleophiles like amines or alcohols under controlled temperature and pressure conditions.

Major Products Formed

The major products from these reactions are typically derivatives of the original compound, featuring modified functional groups that may impart different chemical or biological properties.

Scientific Research Applications

In Chemistry

This compound is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies.

In Biology

Research focuses on its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties. These studies aim to understand how structural modifications influence its biological activity.

In Medicine

The compound is explored for its potential therapeutic applications, particularly in drug discovery and development. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.

In Industry

This compound can be used in the manufacture of specialty chemicals, such as dyes, pigments, and advanced materials with specific properties.

Mechanism of Action

The mechanism by which (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes, receptors, or proteins, modulating their activity and triggering downstream effects. The precise pathways and molecular interactions involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone stands out due to its unique combination of isoquinoline and thiazole moieties. This structural feature can result in distinctive chemical and biological properties. Similar compounds include:

  • Isoquinoline derivatives: : Known for their biological activities and therapeutic potential.

  • Thiazole derivatives: : Often studied for their role in medicinal chemistry and material science.

Properties

IUPAC Name

(2-anilino-1,3-thiazol-4-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c23-18(22-11-10-14-6-4-5-7-15(14)12-22)17-13-24-19(21-17)20-16-8-2-1-3-9-16/h1-9,13H,10-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEBOKBUIQJVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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